molecular formula C14H13NO B1648927 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde CAS No. 924817-85-6

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde

Cat. No.: B1648927
CAS No.: 924817-85-6
M. Wt: 211.26 g/mol
InChI Key: DUVJYKDWGONFFQ-UHFFFAOYSA-N
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Description

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a formyl group at the third position and a 2,3-dimethylphenyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, utilizing efficient catalysts and reagents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: 6-(2,3-Dimethylphenyl)-3-pyridinecarboxylic acid.

    Reduction: 6-(2,3-Dimethylphenyl)-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-Dimethylphenyl)-3-pyridinecarbaldehyde is unique due to the presence of both a pyridine ring and a 2,3-dimethylphenyl group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

6-(2,3-dimethylphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-4-3-5-13(11(10)2)14-7-6-12(9-16)8-15-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVJYKDWGONFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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